2-Bromo-4-ethylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-ethylfuran is an organic compound with the molecular formula C6H7BrO
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethylfuran typically involves the bromination of 4-ethylfuran. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4-ethylfuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in the Suzuki-Miyaura coupling reaction where it reacts with boronic acids to form carbon-carbon bonds.
Oxidation Reactions: The furan ring can be oxidized under specific conditions to form furan-2,5-dione derivatives.
Reduction Reactions: The compound can be reduced to form 4-ethylfuran under catalytic hydrogenation conditions.
Common Reagents and Conditions:
Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution: Various substituted furans depending on the nucleophile used.
Oxidation: Furan-2,5-dione derivatives.
Reduction: 4-Ethylfuran.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-ethylfuran has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-4-ethylfuran is primarily related to its ability to participate in various chemical reactions due to the presence of the bromine atom and the furan ring. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The furan ring’s aromaticity allows it to undergo electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-ethylfuran: Similar in structure but with the bromine atom at a different position, leading to different reactivity and applications.
4-Bromo-2-ethylfuran: Another positional isomer with distinct chemical properties.
2,5-Dibromofuran:
Uniqueness: 2-Bromo-4-ethylfuran is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications where specific reactivity is required .
Eigenschaften
Molekularformel |
C6H7BrO |
---|---|
Molekulargewicht |
175.02 g/mol |
IUPAC-Name |
2-bromo-4-ethylfuran |
InChI |
InChI=1S/C6H7BrO/c1-2-5-3-6(7)8-4-5/h3-4H,2H2,1H3 |
InChI-Schlüssel |
XMZTWOUFCRJBPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=COC(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.